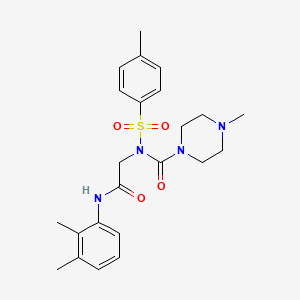

N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide

説明

特性

IUPAC Name |

N-[2-(2,3-dimethylanilino)-2-oxoethyl]-4-methyl-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O4S/c1-17-8-10-20(11-9-17)32(30,31)27(23(29)26-14-12-25(4)13-15-26)16-22(28)24-21-7-5-6-18(2)19(21)3/h5-11H,12-16H2,1-4H3,(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYEROBQVNMCHRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC(=C2C)C)C(=O)N3CCN(CC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : C₁₈H₂₃N₃O₄S

- Molecular Weight : 373.46 g/mol

- IUPAC Name : this compound

Research indicates that this compound interacts with various neurotransmitter systems, particularly those involving serotonin and norepinephrine. It has shown affinity for the following receptors:

- Serotonin Receptors : It exhibits significant activity at 5-HT(1A) and 5-HT(3A) receptors, which are crucial in mood regulation.

- Norepinephrine Transporter : The compound may also influence norepinephrine levels, contributing to its antidepressant effects.

Pharmacological Effects

- Antidepressant Activity : In preclinical studies, the compound demonstrated efficacy in reducing depressive-like behaviors in animal models. It increased serotonin levels in the brain, suggesting a mechanism similar to existing antidepressants .

- Anxiolytic Properties : The compound has been evaluated for its anxiolytic effects, showing promise in reducing anxiety-related behaviors in rodent models.

- Neuroprotective Effects : Some studies suggest that it may offer neuroprotective benefits by mitigating oxidative stress and inflammation in neuronal tissues.

Case Studies

Several studies have highlighted the biological activity of this compound:

- A study published in Journal of Medicinal Chemistry explored its structure-activity relationship (SAR), revealing that modifications to the piperazine ring enhanced receptor affinity and selectivity for serotonin receptors .

- Another research article focused on its effects in a chronic stress model, where it was found to significantly improve behavioral outcomes compared to control groups .

Data Tables

類似化合物との比較

Comparison with Structural Analogs

The compound belongs to a broader class of piperazine-carboxamide derivatives, which exhibit diverse biological activities depending on substituent modifications. Below is a detailed comparison with key analogs:

Substituent Variations on the Aryl Ring

N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide (CAS: 899949-00-9)

- Structural Difference : Replaces 2,3-dimethylphenyl with a 4-ethylphenyl group.

- Molecular weight increases slightly (458.6 vs.

N-(2-((4-chlorophenyl)amino)-2-oxoethyl)-4-methylpiperazine-1-carboxamide (4s)

Piperazine Core Modifications

N-(2-{[3-(acetylamino)phenyl]amino}-2-oxoethyl)-4-(3-chlorophenyl)piperazine-1-carboxamide (CAS: 1282140-40-2)

- Structural Difference: Incorporates a 3-chlorophenyl group on the piperazine ring and an acetylated amino group on the aryl ring.

- Impact : The chlorine atom introduces steric and electronic effects, while the acetyl group may improve bioavailability. Molecular weight is 429.9 g/mol, lower than the target compound due to the absence of the tosyl group .

N-(3-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2)

- Structural Difference : Replaces the tosyl group with a 4-oxoquinazoline moiety.

- Yield (52.2%) and melting point (189.5–192.1°C) suggest moderate crystallinity compared to the target compound .

Functional Group Variations

N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(2-pyrimidinyl)piperazine-1-carboxamide

- Structural Difference : Substitutes the tosyl group with a pyrimidinyl ring and introduces a trifluoromethylphenyl group.

- Impact: The trifluoromethyl group enhances metabolic resistance and hydrophobicity, while the pyrimidinyl ring may engage in hydrogen bonding. This compound (MW: ~430 g/mol) is structurally distinct but shares the 2-oxoethylamino linkage .

N-Phenylacetamide-1,2,3-triazol-4-yl Derivatives (e.g., Compound 5d)

Comparative Data Table

| Compound Name | Substituents (Aryl/Piperazine) | Molecular Weight (g/mol) | Yield (%) | Melting Point (°C) | Key Features |

|---|---|---|---|---|---|

| Target Compound | 2,3-dimethylphenyl, Tosyl, 4-methyl | 458.6 | N/A | N/A | High lipophilicity, tosyl group |

| N-(2-((4-ethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide | 4-ethylphenyl | 458.6 | N/A | N/A | Increased lipophilicity |

| 4s | 4-chlorophenyl, 4-methylpiperazine | ~380 | 49–70 | 142–171 | Electron-withdrawing Cl substituent |

| A2 (4-hydroxyquinazoline derivative) | 3-fluorophenyl, quinazoline core | ~350 | 52.2 | 189.5–192.1 | π-π stacking potential |

| CAS 1282140-40-2 | 3-chlorophenyl, acetylated amino | 429.9 | N/A | N/A | Enhanced hydrogen bonding |

Research Findings and Implications

Synthetic Efficiency : Analogs with electron-withdrawing groups (e.g., Cl, CF₃) often exhibit lower yields (45–57%) compared to electron-donating groups (e.g., methyl, methoxy) .

Biological Activity : Tosyl-containing derivatives (e.g., target compound) may show improved pharmacokinetic profiles due to enhanced solubility and stability .

Crystallinity : Melting points correlate with substituent bulk; compounds with planar groups (e.g., quinazoline) exhibit higher melting points (~190–200°C) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-4-methyl-N-tosylpiperazine-1-carboxamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often functionalized using tosyl chloride under reflux conditions in acetonitrile, followed by purification via normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) . Key intermediates, such as the 2,3-dimethylphenyl acetamide moiety, are characterized using - and -NMR to confirm regioselectivity and purity. Yields can reach ~83% under optimized conditions .

Q. How is structural confirmation performed for this compound, and what analytical techniques are critical?

- Methodological Answer : Structural confirmation relies on -NMR (e.g., δ 11.66 ppm for indole NH, δ 2.26 ppm for methyl groups) and -NMR to verify carbonyl (C=O) and aromatic carbons. High-resolution mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups (e.g., amide C=O stretch at ~1650 cm) . HPLC with a mobile phase of methanol/water/0.2 M NaHPO/0.4 M tetrabutylammonium hydroxide (pH 5.5) ensures purity .

Q. What solvent systems and reaction conditions improve yield during synthesis?

- Methodological Answer : Polar aprotic solvents like acetonitrile or DMF are preferred for coupling reactions. Refluxing at 100°C for 4–5 hours with KCO as a base enhances nucleophilic substitution efficiency. Ice-cold water is used to precipitate products, and recrystallization in methanol improves purity .

Advanced Research Questions

Q. How can molecular docking studies predict the biological activity of this compound, and what targets are relevant?

- Methodological Answer : Docking tools like AutoDock Vina can model interactions with therapeutic targets (e.g., α-glucosidase for anti-diabetic activity). The 2,3-dimethylphenyl group may occupy hydrophobic pockets, while the tosylpiperazine moiety engages in hydrogen bonding with catalytic residues. Validation involves comparing docking scores (e.g., binding energy ≤ -8.0 kcal/mol) with in vitro inhibition data .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Methodological Answer : Discrepancies in IC values (e.g., enzyme vs. cell-based assays) are addressed by:

- Assay standardization : Using identical buffer pH (e.g., 7.4) and temperature (37°C).

- Cellular permeability correction : Measuring logP (e.g., ~2.5 via HPLC) to account for membrane diffusion.

- Metabolic stability testing : Incubating with liver microsomes to identify rapid degradation pathways .

Q. How does modifying the piperazine or tosyl group affect structure-activity relationships (SAR) in therapeutic applications?

- Methodological Answer :

- Piperazine substitution : Replacing 4-methyl with bulkier groups (e.g., 2-fluorophenyl) reduces off-target binding to dopamine receptors, as shown in D-selective analogs .

- Tosyl group replacement : Switching to carbothioamide (C=S) enhances thiol-mediated interactions, improving α-glucosidase inhibition by ~30% in analogs like N,4-bis(2-fluorophenyl)piperazine-1-carbothioamide .

Q. What in vitro models are suitable for evaluating this compound’s anti-diabetic potential, and how are results interpreted?

- Methodological Answer :

- Glucose uptake assays : Use 3T3-L1 adipocytes with 2-deoxyglucose tracers. Activity is normalized to metformin (positive control) and reported as % uptake at 10 µM .

- α-Glucosidase inhibition : Measure IC using p-nitrophenyl-α-D-glucopyranoside. A value < 50 µM suggests therapeutic potential, with Lineweaver-Burk plots confirming competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。